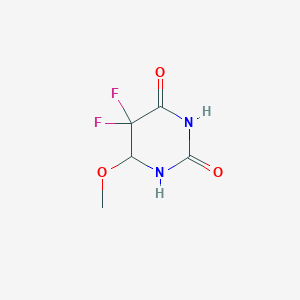
N,N-Bis(trimethylsilyl)phosphoramidous dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)aminodichlorophosphine is an organophosphorus compound that features a phosphorus atom bonded to two chlorine atoms and an amino group substituted with two trimethylsilyl groups. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)aminodichlorophosphine can be synthesized through the reaction of phosphorus trichloride with bis(trimethylsilyl)amine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
PCl3+(TMS)2NH→(TMS)2NPCl2+HCl
where (TMS) represents the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for bis(trimethylsilyl)aminodichlorophosphine are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures due to the reactivity of the starting materials and the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)aminodichlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with bis(trimethylsilyl)aminodichlorophosphine.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as phosphoramidates or phosphorothioates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)aminodichlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl)aminodichlorophosphine involves the nucleophilic attack on the phosphorus atom, leading to the substitution of the chlorine atoms. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: This compound is similar in structure but lacks the phosphorus atom and chlorine substituents.
Phosphorus Trichloride: It shares the phosphorus-chlorine bonds but lacks the amino and trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl)aminodichlorophosphine is unique due to the presence of both trimethylsilyl-protected amino groups and reactive phosphorus-chlorine bonds. This combination allows for selective reactions and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
54036-90-7 |
|---|---|
Molekularformel |
C6H18Cl2NPSi2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
[[dichlorophosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18Cl2NPSi2/c1-11(2,3)9(10(7)8)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
HBIZRMFZSJYBKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



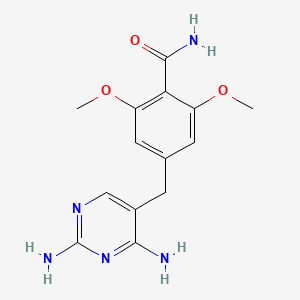


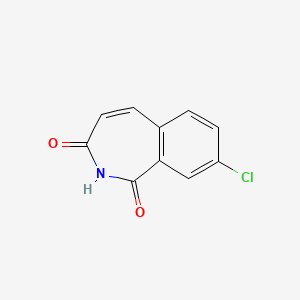
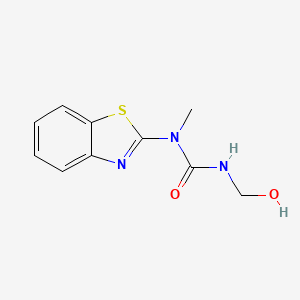
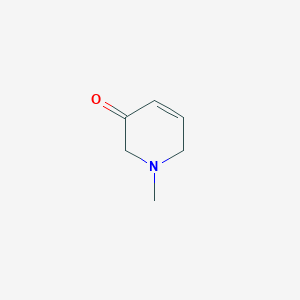
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
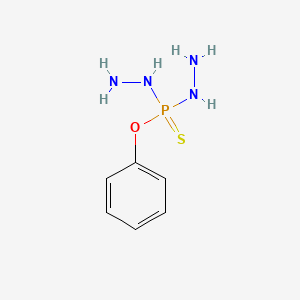
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
